molecular formula C7H13Cl2N3 B13524849 Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride CAS No. 2839143-25-6

Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride

Cat. No.: B13524849
CAS No.: 2839143-25-6
M. Wt: 210.10 g/mol
InChI Key: ZZFWUPPRYTYSPD-UHFFFAOYSA-N
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Description

Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine. One common method includes the following steps:

    Starting Materials: Pyrimidine-2-carbaldehyde and methylamine.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride in a solvent like methanol.

    Procedure: Pyrimidine-2-carbaldehyde is reacted with methylamine under reflux conditions, followed by the addition of sodium borohydride to reduce the intermediate imine to the desired amine.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: High-purity pyrimidine derivatives and methylamine.

    Reaction Setup: Continuous flow reactors with precise temperature and pressure control.

    Catalysts: Use of catalysts such as palladium on carbon to enhance reaction rates.

    Purification: Large-scale purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl[1-(pyridin-2-yl)ethyl]amine dihydrochloride: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine: Another pyrimidine derivative with different substituents.

Uniqueness

Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

2839143-25-6

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

N-methyl-1-pyrimidin-2-ylethanamine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-9-4-3-5-10-7;;/h3-6,8H,1-2H3;2*1H

InChI Key

ZZFWUPPRYTYSPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC=N1)NC.Cl.Cl

Origin of Product

United States

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